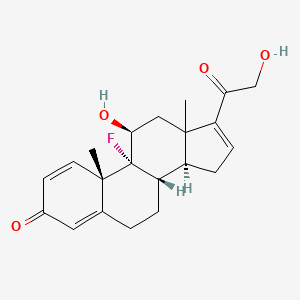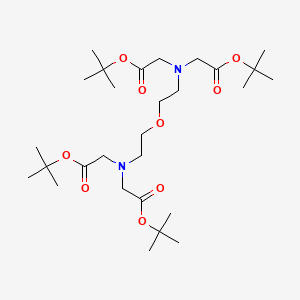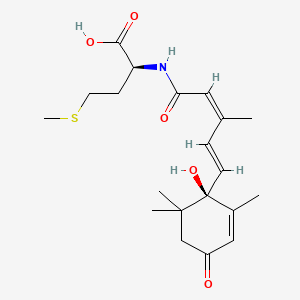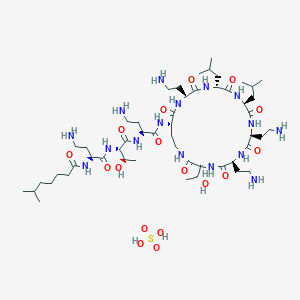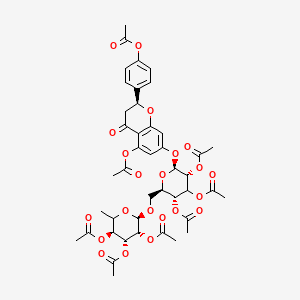
Narirutin Octaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Narirutin Octaacetate is a derivative of narirutin, a flavanone glycoside predominantly found in citrus fruits such as oranges, mandarins, and grapefruits. Narirutin itself is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This compound is synthesized by acetylating narirutin, which enhances its stability and bioavailability for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Narirutin Octaacetate typically involves the acetylation of narirutin. The process begins with the extraction of narirutin from citrus fruits. Narirutin is then reacted with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation of the hydroxyl groups present in narirutin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The extraction of narirutin is optimized using advanced techniques such as supercritical fluid extraction. The acetylation process is then scaled up using industrial reactors, ensuring consistent quality and yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Narirutin Octaacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound back to its parent compound, narirutin.
Substitution: Substitution reactions can occur at the acetyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Narirutin and partially reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Narirutin Octaacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylation reactions and the stability of acetylated flavonoids.
Biology: Investigated for its potential to modulate biological pathways and its bioavailability compared to narirutin.
Medicine: Explored for its enhanced therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.
Industry: Utilized in the development of functional foods, dietary supplements, and nutraceuticals.
Wirkmechanismus
Narirutin Octaacetate exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and modulates the activity of enzymes involved in inflammation.
Antioxidant: Scavenges reactive oxygen species and enhances the activity of antioxidant enzymes.
Anti-cancer: Induces apoptosis, inhibits cell proliferation, and modulates signaling pathways involved in cancer progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naringin: Another flavanone glycoside found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Hesperidin: A flavanone glycoside with similar therapeutic effects, commonly found in citrus peels.
Nobiletin: A polymethoxyflavone with potent anti-cancer and anti-inflammatory properties.
Uniqueness of Narirutin Octaacetate
This compound is unique due to its enhanced stability and bioavailability compared to its parent compound, narirutin. The acetylation process not only improves its pharmacokinetic properties but also broadens its range of applications in scientific research and industry .
Eigenschaften
Molekularformel |
C43H48O22 |
|---|---|
Molekulargewicht |
916.8 g/mol |
IUPAC-Name |
[(3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,5R,6S)-3,4,5-triacetyloxy-6-[[(2S)-5-acetyloxy-2-(4-acetyloxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C43H48O22/c1-18-36(57-21(4)46)38(59-23(6)48)40(61-25(8)50)42(54-18)53-17-34-37(58-22(5)47)39(60-24(7)49)41(62-26(9)51)43(65-34)63-29-14-32(56-20(3)45)35-30(52)16-31(64-33(35)15-29)27-10-12-28(13-11-27)55-19(2)44/h10-15,18,31,34,36-43H,16-17H2,1-9H3/t18?,31-,34+,36-,37+,38+,39?,40+,41+,42+,43+/m0/s1 |
InChI-Schlüssel |
MNNUEJPVONEJTH-BGSIXNMZSA-N |
Isomerische SMILES |
CC1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H](C([C@H]([C@@H](O2)OC3=CC4=C(C(=O)C[C@H](O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=O)CC(O4)C5=CC=C(C=C5)OC(=O)C)C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
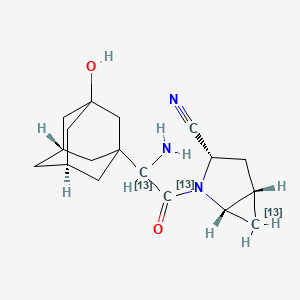
![[(4aR,5S,6R,8aR,9aS)-5-acetyloxy-9a-hydroxy-3,5,8a-trimethyl-2-oxo-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-6-yl] 2,3-dihydroxy-2-methylbutanoate](/img/structure/B13443786.png)
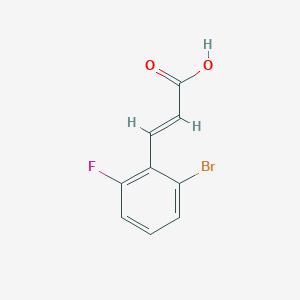
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![2-Chloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B13443801.png)
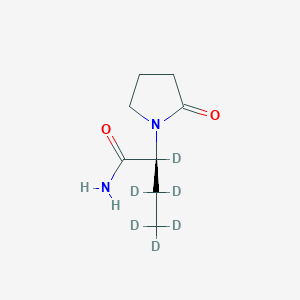
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

